1-(tert-butyl) 4-ethyl 5-(1-isopropyl-1H-pyrazol-5-yl)-3,6-dihydropyridine-1,4(2H)-dicarboxylate
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Overview
Description
1-(tert-butyl) 4-ethyl 5-(1-isopropyl-1H-pyrazol-5-yl)-3,6-dihydropyridine-1,4(2H)-dicarboxylate is a complex organic compound with a unique structure that includes a pyrazole ring and a dihydropyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-butyl) 4-ethyl 5-(1-isopropyl-1H-pyrazol-5-yl)-3,6-dihydropyridine-1,4(2H)-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the dihydropyridine core. Key reagents include tert-butyl acetoacetate, ethyl acetoacetate, and isopropyl hydrazine. The reaction conditions often involve the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistency and high yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(tert-butyl) 4-ethyl 5-(1-isopropyl-1H-pyrazol-5-yl)-3,6-dihydropyridine-1,4(2H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine core to a fully saturated piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring and the dihydropyridine core.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions include oxidized pyridine derivatives, reduced piperidine compounds, and substituted pyrazole and dihydropyridine derivatives.
Scientific Research Applications
1-(tert-butyl) 4-ethyl 5-(1-isopropyl-1H-pyrazol-5-yl)-3,6-dihydropyridine-1,4(2H)-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(tert-butyl) 4-ethyl 5-(1-isopropyl-1H-pyrazol-5-yl)-3,6-dihydropyridine-1,4(2H)-dicarboxylate involves its interaction with specific molecular targets. The pyrazole ring and dihydropyridine core can bind to enzymes and receptors, modulating their activity. Pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- 1-(tert-butyl) 4-ethyl 5-(1-methyl-1H-pyrazol-5-yl)-3,6-dihydropyridine-1,4(2H)-dicarboxylate
- 1-(tert-butyl) 4-ethyl 5-(1-phenyl-1H-pyrazol-5-yl)-3,6-dihydropyridine-1,4(2H)-dicarboxylate
Uniqueness
1-(tert-butyl) 4-ethyl 5-(1-isopropyl-1H-pyrazol-5-yl)-3,6-dihydropyridine-1,4(2H)-dicarboxylate is unique due to the presence of the isopropyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to similar compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C19H29N3O4 |
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Molecular Weight |
363.5 g/mol |
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 5-(2-propan-2-ylpyrazol-3-yl)-3,6-dihydro-2H-pyridine-1,4-dicarboxylate |
InChI |
InChI=1S/C19H29N3O4/c1-7-25-17(23)14-9-11-21(18(24)26-19(4,5)6)12-15(14)16-8-10-20-22(16)13(2)3/h8,10,13H,7,9,11-12H2,1-6H3 |
InChI Key |
QGMUZFNFVHYQFC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(CN(CC1)C(=O)OC(C)(C)C)C2=CC=NN2C(C)C |
Origin of Product |
United States |
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